
2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . It is primarily used in research settings and is known for its applications in various scientific fields.
Métodos De Preparación
The synthesis of 2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime typically involves the reaction of 2-(3,5-Dimethylphenoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit or activate certain enzymes. Additionally, the aromatic rings allow for interactions with various biological macromolecules, influencing pathways related to cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar compounds to 2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime include:
2-(3,5-Dimethylphenoxy)benzaldehyde: The precursor to the oxime, lacking the oxime group.
2-(3,5-Dimethylphenoxy)benzenecarboxylic acid: A carboxylic acid derivative with different reactivity and applications.
2-(3,5-Dimethylphenoxy)benzenemethanol: An alcohol derivative with unique properties. The uniqueness of this compound lies in its oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
(NZ)-N-[[2-(3,5-dimethylphenoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C15H15NO2/c1-11-7-12(2)9-14(8-11)18-15-6-4-3-5-13(15)10-16-17/h3-10,17H,1-2H3/b16-10- |
Clave InChI |
DQFGOUPURYYCII-YBEGLDIGSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)OC2=CC=CC=C2/C=N\O)C |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=CC=CC=C2C=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)

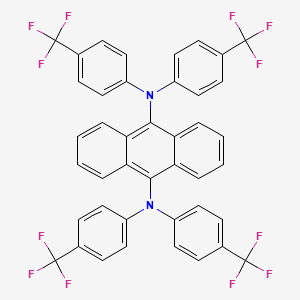
![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)

![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)
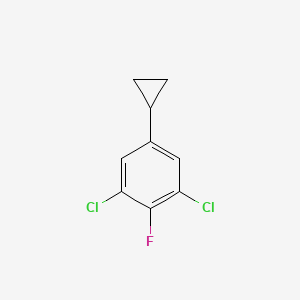

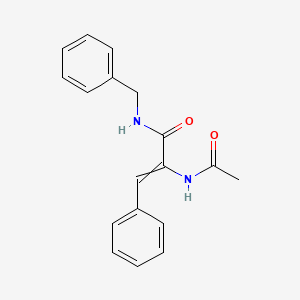
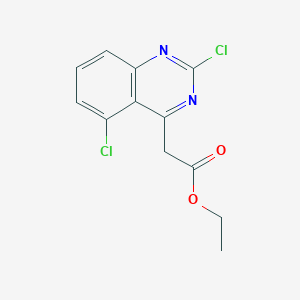
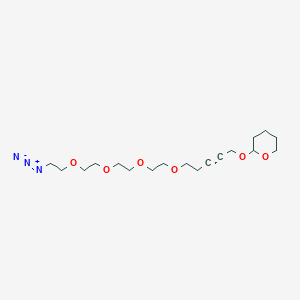
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)
